molecular formula C14H19N3O6S B2423028 4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine CAS No. 325855-09-2

4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine

Cat. No.: B2423028
CAS No.: 325855-09-2
M. Wt: 357.38
InChI Key: ZUSHGIMCLKVKEA-UHFFFAOYSA-N
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Properties

IUPAC Name

4-(4-morpholin-4-ylsulfonyl-2-nitrophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O6S/c18-17(19)14-11-12(24(20,21)16-5-9-23-10-6-16)1-2-13(14)15-3-7-22-8-4-15/h1-2,11H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSHGIMCLKVKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine typically involves the reaction of morpholine with a sulfonyl chloride derivative, followed by nitration. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine .

Industrial Production Methods

The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Development

Antimicrobial and Anti-inflammatory Properties:
Research indicates that 4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine exhibits promising antimicrobial and anti-inflammatory activities. These properties make it a candidate for developing new therapeutic agents targeting infections and inflammatory diseases .

Neurological Disorders:
The compound serves as an important intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its ability to interact with specific biological targets may lead to the development of new treatments for conditions such as Alzheimer's disease and other cognitive impairments .

Diabetes Management:
Studies have shown that derivatives of morpholine compounds can exhibit significant antidiabetic activity. For instance, certain morpholine derivatives have been identified as potent inhibitors of α-glucosidase, which plays a crucial role in glucose metabolism. This suggests that this compound could contribute to developing diabetes medications .

Organic Synthesis

Building Block for Complex Molecules:
In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. Researchers utilize it to create derivatives with tailored properties for specific applications in medicinal chemistry and biochemistry .

Synthesis of Novel Compounds:
The sulfonamide group within the structure enhances its reactivity, allowing for the synthesis of novel compounds that may possess unique biological activities or improved pharmacological profiles.

Analytical Chemistry

Chromatography Applications:
this compound is employed in analytical methods such as chromatography to identify and quantify other substances in complex mixtures. Its stability and solubility make it an effective standard or reference material in various analytical techniques .

Material Science

Development of Advanced Materials:
The compound finds applications in material science, particularly in developing polymers with enhanced properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices can improve the performance characteristics of materials used in industrial applications .

Biological Research

Enzyme Activity Studies:
In biological research, this compound is utilized to study enzyme activity and receptor interactions. These studies provide insights into various biological processes, including metabolic pathways and cellular signaling mechanisms .

Cancer Research:
Derivatives of this compound have shown anticancer activity, indicating its potential role in cancer treatment research. Investigating its mechanism of action could lead to the development of new chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine involves its interaction with specific molecular targets. The sulfonyl and nitrophenyl groups play crucial roles in binding to target proteins or enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may interact with multiple biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine is unique due to its combination of a morpholine ring with both sulfonyl and nitrophenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine is a compound of interest due to its potential biological applications, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a morpholine ring substituted with a sulfonyl group and a nitrophenyl moiety. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of morpholine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain morpholine derivatives possess activity against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.22 to 0.25 μg/mL, demonstrating their potency against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Antidiabetic Potential

Morpholine derivatives have also been investigated for their antidiabetic properties. Compounds similar to this compound have shown inhibitory effects on α-glucosidases, which are crucial for carbohydrate metabolism. These compounds can enhance glucose uptake in cellular models, suggesting potential therapeutic applications in diabetes management .

Antiproliferative Effects

In a study focusing on antiproliferative agents, modifications to the morpholine structure led to enhanced activity against cancer cell lines. The introduction of sulfonyl and nitro groups has been linked to increased cytotoxicity, indicating that structural variations can significantly influence biological efficacy .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as α-glucosidase.
  • Membrane Disruption : Antimicrobial activity may result from the disruption of bacterial cell membranes.
  • Cell Cycle Arrest : In cancer cells, the compound may induce apoptosis or halt cell cycle progression through various signaling pathways.

Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial efficacy of morpholine derivatives, including this compound. The results indicated that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin .

Study 2: Antidiabetic Activity

In vitro assays demonstrated that certain morpholine derivatives could stimulate glucose uptake in muscle cells, providing a potential mechanism for their antidiabetic effects. This study highlighted the importance of structural features in enhancing biological activity .

Data Summary

Biological ActivityObservationsReference
AntimicrobialMIC values: 0.22 - 0.25 μg/mL
AntidiabeticInhibition of α-glucosidase
AntiproliferativeEnhanced cytotoxicity against cancer cell lines

Q & A

Q. What are the recommended synthetic routes for 4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine?

The compound can be synthesized via sequential sulfonylation and nitration reactions. First, introduce the morpholine sulfonyl group to the phenyl ring, followed by nitration at the ortho position. Intermediate purification steps (e.g., column chromatography or recrystallization) are critical to isolate the target compound. Characterization should include 1H^1H-/13C^{13}C-NMR, IR, and mass spectrometry. For structural confirmation, single-crystal X-ray diffraction is recommended, as demonstrated in similar nitrophenyl-morpholine derivatives .

Q. How should researchers characterize the structural and electronic properties of this compound?

Use a combination of spectroscopic and computational methods:

  • Spectroscopy : 1H^1H-NMR to confirm proton environments, IR for functional group identification (e.g., sulfonyl S=O stretches at ~1350–1150 cm1^{-1}), and UV-Vis to study electronic transitions.
  • Crystallography : Single-crystal X-ray diffraction (as in ) resolves bond lengths and angles, critical for verifying the nitro and sulfonyl group orientations .
  • Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular geometry and electrostatic potential surfaces .

Q. What safety protocols are essential when handling this compound?

Based on morpholine derivative safety data, use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of aerosols. In case of skin contact, wash immediately with soap and water. Store in airtight containers under inert gas (e.g., N2_2) to prevent degradation .

Advanced Research Questions

Q. How can experimental design optimize the synthesis yield and purity?

Apply Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a central composite design minimizes the number of trials while identifying optimal conditions. Statistical tools like ANOVA analyze interactions between variables. Computational reaction path screening (e.g., via quantum chemical methods) can pre-select promising conditions, reducing experimental workload .

Q. How to resolve contradictions between experimental spectroscopic data and computational predictions?

  • Cross-validation : Compare experimental NMR/IR spectra with DFT-simulated spectra. Adjust computational models (e.g., solvent effects, dispersion corrections) to align with observations.
  • Dynamic Effects : Use molecular dynamics simulations to account for conformational flexibility in solution, which static DFT models may overlook.
  • Advanced Techniques : Employ 1H^1H-1H^1H COSY or NOESY NMR to clarify proton-proton interactions in ambiguous regions .

Q. What computational models predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Quantum Chemical Calculations : Use Fukui indices (derived from DFT) to identify nucleophilic/electrophilic sites. For example, the nitro group’s electron-withdrawing effect may direct electrophilic attacks to specific positions.
  • Reaction Path Search : Tools like GRRM or AFIR map transition states and intermediates, aiding in mechanistic studies .

Q. How does the compound’s stability vary under different storage conditions?

Conduct accelerated stability studies:

  • Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring degradation via HPLC.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and assess photodegradation products.
  • Humidity : Test hygroscopicity and hydrolysis rates in controlled humidity chambers .

Q. What role does this compound play in antitumor drug development?

Nitrophenyl-morpholine derivatives are key intermediates in synthesizing kinase inhibitors or DNA intercalators. For example, the nitro group can be reduced to an amine for further functionalization (e.g., amide coupling). Structural analogs have shown activity against breast and lung cancer cell lines, warranting in vitro cytotoxicity assays (e.g., MTT on HeLa or MCF-7 cells) .

Methodological Notes

  • Data Contradictions : When spectral data conflicts with literature, cross-check purity (e.g., elemental analysis) and consider stereochemical variations.
  • Advanced Synthesis : For scale-up, explore flow chemistry to enhance heat/mass transfer and reduce side reactions.
  • Ethical Compliance : Follow institutional guidelines for handling cytotoxic intermediates, including proper waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.